molecular formula C10H9BrF2O3 B6287503 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid CAS No. 2586125-77-9

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid

Cat. No.: B6287503
CAS No.: 2586125-77-9
M. Wt: 295.08 g/mol
InChI Key: FISUOHOIYKBMQF-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H9BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and isopropoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2,3-difluoro-4-isopropoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of difluoro-isopropoxybenzoic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-2,3-difluoro-4-isopropoxybenzoic acid, while oxidation can produce 5-bromo-2,3-difluoro-4-isopropoxybenzaldehyde.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,2-difluoro-1,3-benzodioxole: Another brominated and fluorinated benzoic acid derivative with similar chemical properties.

    2-Bromo-5-fluoropyridine: A compound with bromine and fluorine substituents on a pyridine ring, used in organic synthesis.

Uniqueness

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other brominated and fluorinated benzoic acid derivatives, potentially leading to different biological and chemical properties.

Properties

IUPAC Name

5-bromo-2,3-difluoro-4-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O3/c1-4(2)16-9-6(11)3-5(10(14)15)7(12)8(9)13/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISUOHOIYKBMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1F)F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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